molecular formula C8H8INO2 B3057778 5-Iodo-2-methoxybenzamide CAS No. 850040-40-3

5-Iodo-2-methoxybenzamide

Cat. No.: B3057778
CAS No.: 850040-40-3
M. Wt: 277.06 g/mol
InChI Key: RWODPJHPLDEUKT-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxybenzamide is a chemical compound with the molecular formula C8H8INO2 . It belongs to the class of benzamides and contains an iodine atom at the 5-position and a methoxy group at the 2-position on the benzene ring . This compound exhibits interesting properties and has been studied for various applications.

Scientific Research Applications

Radioligand Development and Imaging

5-Iodo-2-methoxybenzamide derivatives have been explored in the development of radioligands for imaging specific receptors in the brain. For instance, a stereospecific synthesis of (S)-N-(1-ethylpyrrolidin-2-ylmethyl)-2-hydroxy-5-iodo-6-methoxybenzamide (5-IBZM) was conducted to compare its pharmacological properties with the 3-iodo isomer (IBZM), a known imaging agent for D2 receptors in vivo (Baldwin et al., 2003). Additionally, 3-Iodo-6-methoxybenzamide (123I-IBZM) has been used with SME 810 brain tomography to study dopamine D2 receptor distribution in humans (Costa et al., 2004).

Cancer Research

A new iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), was studied for its potential in visualizing primary breast tumors in humans in vivo. This study highlights the use of benzamides in cancer research due to their preferential binding to sigma receptors overexpressed on cancer cells (Caveliers et al., 2002).

Neurotransmitter Receptor Studies

Research into neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors, has utilized this compound derivatives. For example, radioiodinated ligands for serotonin 5-HT2-receptors have been developed for potential use in gamma-emission tomography (Mertens et al., 1994).

Oxidation Catalysis

In a different application, N-isopropyliodobenzamides, including a 5-methoxy derivative, have been evaluated as catalysts for alcohol oxidation. This study demonstrates the utility of these compounds in organic synthesis and highlights their environmental friendliness (Yakura et al., 2018).

Properties

IUPAC Name

5-iodo-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWODPJHPLDEUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630095
Record name 5-Iodo-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850040-40-3
Record name 5-Iodo-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-iodo-2-methoxybenzoic acid (1.01 g, 3.63 mmol) was dissolved in DMF (8.0 ml) and EDC (0.86 g, 4.5 mmol), HOAt (0.59 g, 4.3 mmol), ammonium chloride (0.79 g, 14.8 mmol), and iPr2NEt (2.0 ml, 11.5 mmol) were added. The reaction was stirred at room temperature under nitrogen overnight, and then poured into water (40 ml), resulting in the formation of a precipitate. The suspension was filtered and the solid was collected. The filtrate was extracted with EtOAc (3×25 ml), and the organic extracts were combined, dried over sodium sulfate, filtered, combined with the filtered solid, and concentrated. The crude was dissolved in DMF (ca. 10 ml) and poured into water (60 ml). This was then cooled in an ice water bath, and filtered, and the solid was collected and dried in vacuo to give title compound (0.38 g, 38%). MS (ESI pos. ion) m/z: 278 (M+H). Calc'd Exact Mass for C8H8INO2: 277.
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.86 g
Type
reactant
Reaction Step Two
Name
Quantity
0.59 g
Type
reactant
Reaction Step Two
Quantity
0.79 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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